3-hydrazinyl-1-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
1536814-41-1 |
|---|---|
Molecular Formula |
C4H8N4 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(1-methylpyrazol-3-yl)hydrazine |
InChI |
InChI=1S/C4H8N4/c1-8-3-2-4(6-5)7-8/h2-3H,5H2,1H3,(H,6,7) |
InChI Key |
GCQKCJXOYJFHJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NN |
Origin of Product |
United States |
Elucidating Chemical Reactivity and Transformation Pathways of 3 Hydrazinyl 1 Methyl 1h Pyrazole
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The lone pair of electrons on the terminal nitrogen atom of the hydrazine group imparts significant nucleophilic character to the molecule. This reactivity is central to its utility in synthetic organic chemistry, particularly in condensation and cyclization reactions.
Condensation Reactions with Aldehydes and Ketones
The hydrazine moiety of 3-hydrazinyl-1-methyl-1H-pyrazole readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones. This classic reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond.
The product of the condensation reaction between this compound and an aldehyde or ketone is a hydrazone. These hydrazone derivatives are stable compounds and often serve as versatile intermediates for the synthesis of more complex molecules. For instance, the reaction of hydrazide-hydrazones with various reagents can lead to the formation of coumarin, pyridine, thiazole (B1198619), and thiophene (B33073) derivatives. nih.gov The general structure of these hydrazones features the 1-methyl-1H-pyrazole core linked to the imine functionality of the former carbonyl compound. The specific nature of the resulting hydrazone is determined by the structure of the starting aldehyde or ketone.
| Reactant 1 | Reactant 2 | Product Type | Ref. |
| This compound | Aldehyde/Ketone | Hydrazone | nih.gov |
| Hydrazide-hydrazone | Salicylaldehyde | Coumarin derivative | nih.gov |
| Hydrazide-hydrazone | Phenylisothiocyanate/α-haloketone | Thiophene derivative | nih.gov |
Cyclization Reactions to Form Fused Heterocyclic Systems
The bifunctional nature of this compound, possessing both a nucleophilic hydrazine group and a reactive pyrazole (B372694) ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions typically involve the participation of the hydrazine moiety in a ring-closing step.
The synthesis of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines, can be achieved through the cyclocondensation of suitable pyrazole precursors. nih.gov For example, 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine has been synthesized via the reaction of 4-cyano-5-[(ethoxymethylene)amino]-1-methylpyrazole with hydrazine. nih.gov This highlights a common strategy where a substituted pyrazole bearing a reactive group ortho to a nitrogen atom can be cyclized with a hydrazine source.
Similarly, pyrazolo[1,5-a] nih.govnih.govnih.govtriazines can be constructed by annulating a 1,3,5-triazine (B166579) ring onto a pyrazole scaffold. researchgate.net One method involves the reaction of an aminopyrazole with an isothiocyanate to form a thiourea (B124793) derivative, which is then cyclized to the pyrazolo[1,5-a] nih.govnih.govnih.govtriazine. researchgate.net These fused systems are of significant interest due to their potential biological activities.
| Starting Material | Reagent(s) | Fused System | Ref. |
| 4-Cyano-5-[(ethoxymethylene)amino]-1-methylpyrazole | Hydrazine | Pyrazolo[3,4-d]pyrimidine | nih.gov |
| Aminopyrazole | Isothiocyanate, Base | Pyrazolo[1,5-a] nih.govnih.govnih.govtriazine | researchgate.net |
| 5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile | Enamine of acetylacetone | Pyrazolo[1,5-a]pyrimidine | ekb.eg |
The reactivity of the hydrazine group can also be harnessed to create more complex three-dimensional structures. While specific examples for this compound are not detailed in the provided context, the general principle involves reacting the hydrazine with a molecule containing at least two electrophilic centers. This can lead to the formation of spirocyclic compounds, where two rings share a single atom, or bridged systems, where two rings are connected by a bridge of atoms. For instance, starting from dialdehydes, bridged pyrazoles are accessible. nih.gov
Reactivity of the Pyrazole Ring System
The pyrazole ring itself is an aromatic heterocycle and can undergo various reactions, although it is generally less reactive towards electrophilic substitution than benzene (B151609) due to the presence of the two nitrogen atoms. The reactivity can be influenced by the substituents on the ring. In the case of this compound, the hydrazine group is a strong activating group, directing electrophilic substitution to the 4-position of the pyrazole ring.
Electrophilic substitution on the pyrazole ring, such as halogenation or nitration, can occur. arkat-usa.orgnih.gov However, the conditions for these reactions need to be carefully controlled to avoid side reactions involving the hydrazine moiety. The pyrazole ring is also involved in multicomponent reactions, acting as a scaffold for the construction of more complex molecules. nih.govbeilstein-journals.org For example, the copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles involves the initial cyclization of a hydrazine with an enaminone, followed by a coupling reaction. beilstein-journals.org
Electrophilic Aromatic Substitution Patterns
The pyrazole ring is considered a π-excessive aromatic system. Electrophilic substitution reactions generally occur preferentially at the C4 position, as attacks at C3 or C5 can lead to less stable intermediates with a positive charge on an azomethine nitrogen. rrbdavc.org The reactivity and orientation of electrophilic attack on the this compound ring are governed by the cumulative electronic effects of the N1-methyl group and the C3-hydrazinyl substituent.
The hydrazinyl group (-NHNH₂) is a powerful activating group due to the lone pair of electrons on the adjacent nitrogen, which can be delocalized into the pyrazole ring. This significantly increases the electron density of the ring, making it highly susceptible to electrophilic attack. The N1-methyl group is also an electron-donating group, further enhancing the ring's nucleophilicity. The combined effect of these two groups strongly directs incoming electrophiles to the C4 position, which is sterically accessible and electronically enriched. Attack at the C5 position is less favored due to steric hindrance from the N1-methyl group and less favorable resonance stabilization of the reaction intermediate compared to C4 attack.
Key electrophilic aromatic substitution reactions expected for this compound are summarized below.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | 3-Hydrazinyl-1-methyl-4-nitro-1H-pyrazole |
| Halogenation | Br₂ in H₂O or Cl₂ in CH₃COOH | 3-Hydrazinyl-4-halo-1-methyl-1H-pyrazole |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-3-hydrazinyl-1-methyl-1H-pyrazole |
Functional Group Interconversions on the Pyrazole Core
The hydrazinyl group is a versatile functional handle that allows for a wide range of chemical transformations, leading to diverse pyrazole derivatives. These interconversions are crucial for creating libraries of compounds for various applications.
One of the most common reactions is the condensation of the hydrazinyl moiety with aldehydes and ketones to form the corresponding hydrazones. This reaction proceeds readily, often under mild acidic catalysis. Another key transformation is the acylation of the hydrazinyl group with acyl chlorides or anhydrides to yield stable acylhydrazides. These derivatives can be further cyclized to form fused heterocyclic systems.
Furthermore, the pyrazole ring itself can undergo transformations under specific conditions. For instance, reactions of certain dinitropyrazoles with nucleophiles like arylhydrazines can proceed through an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, leading to a rearranged pyrazole core. researchgate.net While less likely for the electron-rich this compound, it represents a potential transformation pathway under forcing conditions.
Table 2: Key Functional Group Interconversions
| Reagent Type | Specific Reagents | Product Class |
| Aldehydes/Ketones | R'CHO or R'R''CO | Pyrazolyl-hydrazones |
| Acylating Agents | R'COCl or (R'CO)₂O | N'-Acyl-N-(1-methyl-1H-pyrazol-3-yl)hydrazides |
| Isocyanates/Isothiocyanates | R'NCO or R'NCS | Semicarbazide/Thiosemicarbazide derivatives |
| Sulfonyl Halides | R'SO₂Cl | Sulfonohydrazide derivatives |
Oxidation and Reduction Studies
The aromatic pyrazole ring is generally stable to oxidation. However, the hydrazinyl substituent is susceptible to oxidation. Mild oxidizing agents can convert the hydrazinyl group to a diimide, which can be a useful intermediate. Stronger oxidation may lead to the cleavage of the N-N bond, potentially forming 3-amino-1-methyl-1H-pyrazole or, in more extreme cases, leading to ring degradation and the evolution of nitrogen gas. The sensitivity to oxidation is a key characteristic of many hydrazine-containing compounds.
Reduction of the aromatic pyrazole ring is challenging and requires harsh conditions, such as catalytic hydrogenation at high pressure or the use of dissolving metal reductions. These methods are generally not selective and can lead to over-reduction. Conversely, the reduced forms of pyrazoles, known as pyrazolines, are readily oxidized to their aromatic pyrazole counterparts. csic.es For this compound, selective reduction of other functional groups in the presence of the pyrazole core is the more common and synthetically useful strategy.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound is essential for controlling reaction outcomes and designing synthetic routes.
Reaction Pathway Analysis and Intermediate Characterization
The mechanism for the primary reactions of this compound involves several well-established pathways.
Electrophilic Aromatic Substitution: The reaction proceeds via the formation of a resonance-stabilized cationic intermediate, often called a σ-complex or arenium ion. For attack at the C4 position, the positive charge can be delocalized over the ring atoms and, importantly, onto the exocyclic nitrogen of the hydrazinyl group, which provides significant stabilization. The final step is the rapid loss of a proton from the C4 position to restore the aromaticity of the pyrazole ring.
Hydrazone Formation: The reaction with carbonyl compounds begins with the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine. Under mild acidic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation yields the stable C=N double bond of the hydrazone.
ANRORC Mechanism: In some nucleophilic substitutions on pyrazole rings (typically those bearing electron-withdrawing groups), an ANRORC mechanism has been proposed. researchgate.net This pathway involves the initial addition of the nucleophile to an electrophilic ring carbon (C3 or C5), followed by cleavage of a ring bond (ring opening) to form an open-chain intermediate. Subsequent rotation and ring closure can lead to a rearranged product. For instance, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines can yield a mixture of regioisomers, which is explained by this complex mechanistic pathway. researchgate.net
Kinetic and Thermodynamic Considerations in Derivatization
The outcome of many pyrazole derivatization reactions can be governed by either kinetic or thermodynamic control, depending on the reaction conditions.
In the synthesis of substituted pyrazoles, the choice of solvent, temperature, and catalyst can determine the ratio of resulting regioisomers. For example, in the cyclocondensation reactions to form the pyrazole ring, nonpolar solvents may favor the kinetically controlled product, whereas polar solvents and longer reaction times might lead to the thermodynamically more stable isomer.
For functional group transformations, such as the formation of hydrazones, the reaction is typically reversible and under thermodynamic control. The use of dehydrating agents or removal of water drives the equilibrium towards the formation of the stable hydrazone product.
In electrophilic substitution reactions, the distribution of products is often under kinetic control, with the electrophile attacking the most nucleophilic position that leads to the most stable transition state. For this compound, the powerful directing effect of the hydrazinyl group makes the C4 position the overwhelming kinetic and thermodynamic product under most conditions. However, subtle changes in reaction conditions or the use of bulky electrophiles could potentially lead to minor amounts of other isomers.
Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation
Vibrational Spectroscopy for Functional Group Assignments (e.g., FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in 3-hydrazinyl-1-methyl-1H-pyrazole.
FT-IR spectroscopy of pyrazole (B372694) derivatives reveals distinct absorption bands corresponding to various vibrational modes. For instance, the N-H stretching vibrations of the hydrazine (B178648) moiety are typically observed in the region of 3200-3400 cm⁻¹. The C=N stretching vibration within the pyrazole ring is expected to appear around 1597-1608 cm⁻¹. researchgate.net Furthermore, C-H stretching vibrations of the methyl group and the pyrazole ring are anticipated in the 2900-3100 cm⁻¹ range. researchgate.net The presence of oxygen-containing functional groups, if any impurities or degradation products are present, would be indicated by strong absorption bands, such as the -OH peak near 3434 cm⁻¹ or a C=O peak around 1525 cm⁻¹. researchgate.net In related pyrazole compounds, characteristic peaks for the pyrazole ring have also been identified at various wavenumbers, including 1557, 1445, 1393, 1317, 1266, and 1204 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus.
In the ¹H NMR spectrum of a related compound, 1-methylpyrazole, the proton signals are assigned as follows: the methyl protons (H-1) appear as a singlet, while the pyrazole ring protons (H-3, H-4, and H-5) resonate at distinct chemical shifts. chemicalbook.com For this compound, the protons of the methyl group attached to the nitrogen are expected to produce a singlet signal. chemicalbook.com The protons on the pyrazole ring will appear as doublets or multiplets, with their specific chemical shifts and coupling constants providing information about their connectivity. The protons of the hydrazine group (-NHNH₂) will likely appear as broad singlets, and their chemical shift can be influenced by solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework. In pyrazole itself, the carbon atoms C-3/C-5 and C-4 have characteristic chemical shifts. chemicalbook.com For 1-methyl-1H-pyrazole, the methyl carbon and the three pyrazole ring carbons will have distinct resonances. The introduction of the hydrazinyl group at the C-3 position will significantly influence the chemical shift of this carbon and its neighbors. In related pyrazole structures, the carbon atoms of the pyrazole ring typically resonate in the range of δ 114-160 ppm. researchgate.net
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the vicinal protons on the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.
Tautomeric Equilibrium Studies via NMR
For pyrazoles that are not substituted on a nitrogen atom, the potential for annular tautomerism exists, where a proton can reside on either of the two ring nitrogen atoms. fu-berlin.de However, in this compound, the presence of the methyl group on the N-1 position "fixes" the tautomeric form, preventing this type of isomerism.
In related 3-hydroxy-1H-pyrazoles, NMR studies have been used to investigate the equilibrium between different tautomeric forms (e.g., the OH, NH, and CH forms). researchgate.netmdpi.com These studies often involve comparing the NMR spectra with those of "fixed" derivatives where the tautomerism is blocked. mdpi.com While annular tautomerism is not expected for this compound, NMR could potentially be used to study other dynamic processes, such as restricted rotation around the C-N bond of the hydrazinyl group.
Conformational Analysis in Solution
The conformation of this compound in solution can be investigated using Nuclear Overhauser Effect (NOE) based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This information can be used to determine the preferred orientation of the hydrazinyl group relative to the pyrazole ring. For instance, in a related substituted pyrazole, NOESY experiments showed correlations between the methyl group protons and a proton on an adjacent substituent, providing information about the spatial arrangement of the groups. ktu.edu
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, the exact molecular formula can be determined.
The predicted monoisotopic mass for C₄H₈N₄ is 112.0749 Da. uni.lu HRMS analysis would be expected to yield a measured m/z value very close to this predicted mass for the protonated molecule [M+H]⁺ (113.08218) or other adducts. uni.lu This high degree of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. Data from HRMS is often presented as a comparison between the calculated and found mass values. rsc.org
X-ray Diffraction Analysis for Solid-State Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks
The molecular structure of this compound, featuring a hydrazinyl group (-NHNH2) and a pyrazole ring, suggests a high propensity for forming extensive hydrogen bonding networks. The hydrazinyl group provides both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). Similarly, the pyrazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor.
Studies on similar pyrazole derivatives have revealed diverse hydrogen bonding patterns. For example, in the crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole, molecules form N-H···N hydrogen-bonded tetramers around a crystallographic fourfold rotoinversion axis. nih.gov In other pyrazole compounds, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, strong O-H···O and C-H···O hydrogen bonds are observed, which connect molecules into chains and centrosymmetric dimers. mdpi.com These examples highlight the versatility of the pyrazole core in forming robust supramolecular assemblies through hydrogen bonding.
Analysis of Crystal Packing and Polymorphism
The way in which molecules of this compound pack in the solid state is a direct consequence of the intermolecular interactions discussed above. The formation of a stable, low-energy crystal lattice is a balance between maximizing favorable interactions, such as hydrogen bonds and van der Waals forces, and minimizing steric repulsion.
The planarity of the pyrazole ring, coupled with the flexibility of the hydrazinyl substituent, could give rise to different packing arrangements, potentially leading to polymorphism. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability.
Theoretical and Computational Chemistry of 3 Hydrazinyl 1 Methyl 1h Pyrazole
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of molecules. nih.govnih.gov These methods have been widely applied to pyrazole (B372694) derivatives to elucidate their structural and electronic characteristics. kbhgroup.inresearchgate.net
The electronic structure of a molecule is key to its chemical reactivity and spectroscopic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this, with their energy gap indicating the molecule's stability and reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov
For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring and its substituents, while the LUMO is also located on the ring system. researchgate.netscispace.com The precise energies and distributions are influenced by the nature and position of substituents. In the case of 3-hydrazinyl-1-methyl-1H-pyrazole, the hydrazinyl group, being an electron-donating group, is expected to raise the HOMO energy level, thereby affecting the molecule's reactivity and its potential as a ligand in coordination chemistry.
Table 1: Calculated Electronic Properties of a Related Pyrazole Derivative interactive_table
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -0.3316 |
| LUMO Energy | -0.0472 |
| HOMO-LUMO Gap | -0.284 |
This table presents data for 3-methyl-1-phenylpyrazole as a reference for the types of values obtained through DFT calculations. researchgate.net The values for this compound would require specific calculations.
The distribution of molecular orbitals plays a significant role in determining how the molecule interacts with other chemical species. rsc.org The presence of lone pairs on the nitrogen atoms of both the pyrazole ring and the hydrazinyl group makes these sites potential centers for electrophilic attack and coordination with metal ions.
Pyrazole derivatives can exist in different tautomeric forms, and the relative stability of these forms is crucial for understanding their chemical behavior. mdpi.commdpi.com For this compound, tautomerism involving the hydrazinyl group is possible. Computational studies can predict the relative energies of these tautomers, indicating which form is likely to be predominant under different conditions. mdpi.com
Conformational analysis is also important, especially concerning the rotation around the C-N and N-N bonds of the hydrazinyl substituent. researchgate.net The rotation around the N-N bond in hydrazine (B178648) itself is known to have a significant energy barrier, leading to stable gauche and anti-conformers. nih.gov A similar situation is expected for the hydrazinyl group in this compound, where different rotational conformers will have varying energies. DFT calculations can map out the potential energy surface for these rotations, identifying the most stable conformers and the energy barriers between them. researchgate.net
Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. kbhgroup.in For this compound, DFT can be used to predict its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net
Predicted vibrational frequencies can be assigned to specific molecular motions, aiding in the interpretation of experimental IR spectra. nih.gov Similarly, calculated NMR chemical shifts for ¹H and ¹³C nuclei can provide a detailed picture of the electronic environment of each atom in the molecule. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions within the molecule. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing information about their flexibility and interactions in different environments. researchgate.netdntb.gov.ua
MD simulations can be used to explore the conformational landscape of this compound in detail. By simulating the molecule's motion, it is possible to observe transitions between different conformers and to calculate the free energy barriers associated with these changes. This is particularly relevant for the rotation of the hydrazinyl group, which can significantly impact the molecule's shape and its ability to interact with other molecules. nih.gov The rotational barriers are influenced by both steric and electronic effects. researchgate.net
In a condensed phase, such as in solution or in the solid state, intermolecular interactions play a critical role in determining the properties and behavior of a substance. MD simulations can model these interactions, providing insights into how molecules of this compound arrange themselves and interact with each other or with solvent molecules. researchgate.net
In the solid state, these interactions govern the crystal packing. Pyrazole derivatives are known to form hydrogen-bonded networks, which can significantly influence their physical properties. nih.gov MD simulations can help to understand the nature and strength of these hydrogen bonds and other intermolecular forces. In solution, the simulations can reveal how the solvent molecules arrange around the solute and how this solvation shell affects the solute's conformation and reactivity.
Table of Compounds
Reaction Mechanism Modeling and Transition State Analysis
The study of reaction mechanisms through computational modeling is a cornerstone of modern chemistry, providing a molecular-level understanding of how chemical transformations occur. For pyrazole derivatives, computational methods are employed to map out reaction pathways, identify intermediates, and characterize the transition states that connect them.
One of the notable reaction mechanisms studied in substituted pyrazoles is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. For instance, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines has been investigated. researchgate.net In this process, the arylhydrazine acts as a nucleophile, attacking the pyrazole ring, which leads to the opening of the heterocyclic ring followed by a new ring closure to form different regioisomers of 1-Aryl-4-nitro-3(5)-methyl-1H-pyrazoles. researchgate.net The course of this reaction is highly dependent on which nitrogen atom of the hydrazine participates in the initial nucleophilic attack. researchgate.net
Computational modeling of such reactions typically involves the use of Density Functional Theory (DFT) to calculate the energies of reactants, products, intermediates, and transition states. The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. By locating and characterizing the transition state, chemists can understand the feasibility and kinetics of a reaction pathway.
Computational Design of Novel Derivatives
Computational chemistry is a powerful tool for the rational design of novel molecules with desired properties, thereby accelerating the discovery process and reducing the need for extensive empirical synthesis and testing. For pyrazole-based compounds, computational design has been widely applied, particularly in the field of medicinal chemistry for developing new therapeutic agents. nih.goveurasianjournals.comnih.gov
The general workflow for the computational design of novel derivatives involves several key steps:
Scaffold Selection and Modification : Starting with a core structure, such as this compound, various functional groups are computationally attached to different positions of the molecule.
Property Prediction : A range of molecular properties for the designed derivatives are then calculated. These can include electronic properties (e.g., HOMO-LUMO gap), physicochemical properties (e.g., lipophilicity, solubility), and biological activity predictions through methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking. nih.govresearchgate.net
Virtual Screening and Lead Optimization : The designed derivatives are then virtually screened based on the predicted properties. Promising candidates are selected for further optimization to enhance their desired characteristics.
For example, 2D-QSAR models have been developed for various pyrazole derivatives to predict their anticancer activity against different cell lines. nih.gov These models use molecular descriptors, which are numerical representations of the chemical structure, to establish a statistical relationship with biological activity. Based on the insights from these models, new derivatives with potentially enhanced activity can be designed. nih.gov
In the context of this compound, the hydrazinyl group offers a versatile handle for chemical modification. Computational studies could be employed to design derivatives by, for example, forming hydrazones through reaction with various aldehydes and ketones. The properties of these new derivatives could then be predicted using computational tools to identify candidates with interesting electronic, optical, or biological properties.
Table of Computationally Relevant Properties for Pyrazole Derivatives
The following table presents examples of molecular properties that are typically calculated in computational studies of pyrazole derivatives to guide the design of new compounds. The values are illustrative and would vary for specific derivatives of this compound.
| Property | Description | Typical Computational Method | Relevance in Derivative Design |
| Electronic Energy | The total energy of the molecule in its ground electronic state. | DFT, Hartree-Fock | Stability assessment of different conformers and isomers. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | DFT | Indicator of chemical reactivity and electronic excitability. |
| Dipole Moment | A measure of the polarity of the molecule. | DFT | Influences solubility and intermolecular interactions. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | QSAR, Molecular Mechanics | Predicts the lipophilicity of the molecule, which is crucial for drug-likeness. nih.gov |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of the molecule. | DFT | Identifies regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack. |
| Binding Affinity | The strength of the interaction between a ligand and a receptor. | Molecular Docking, MM-GBSA/PBSA | Predicts the biological activity of a molecule by simulating its interaction with a target protein. researchgate.net |
These computational approaches provide a robust framework for exploring the chemical space around the this compound scaffold, enabling the rational design of novel derivatives with tailored properties for a wide range of applications.
Coordination Chemistry and Metal Complexation Studies
Role of 3-Hydrazinyl-1-methyl-1H-Pyrazole as a Ligand
This compound is anticipated to be a versatile ligand in coordination chemistry. The presence of multiple nitrogen atoms with lone pairs of electrons makes it an excellent candidate for coordinating with a variety of metal centers. Pyrazole-based ligands are known for their ability to form stable complexes with numerous metal ions, leading to diverse coordination geometries and nuclearities. researchgate.net The functionalization of the pyrazole (B372694) ring, in this case with a hydrazinyl group, can further enhance its coordination capabilities and lead to the formation of unique metal-organic frameworks.
The primary donor atoms in this compound are the nitrogen atoms of both the pyrazole ring and the hydrazine (B178648) moiety. Pyrazoles and their derivatives are well-utilized in coordination chemistry due to their varied coordination modes. researchgate.net They can act as neutral monodentate or bidentate ligands, or as anionic bridging ligands. researchgate.net
The pyrazole ring in this compound offers two potential nitrogen donor atoms. The hydrazine group (-NHNH2) introduces additional coordination sites through its nitrogen atoms. This allows the ligand to potentially act as a monodentate, bidentate, or bridging ligand. The specific coordination mode will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. In some pyrazole-based complexes, the pyrazole NH group can facilitate the heterolytic cleavage of the N-N bond in a coordinated hydrazine molecule. nih.gov While less common, the carbon atoms of the pyrazole ring can also be involved in coordination, although this is not the primary mode of bonding.
Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Donor Atoms |
|---|---|---|
| Monodentate | The ligand binds to a single metal center through one of its nitrogen atoms. | Pyrazole N or Hydrazine N |
| Bidentate Chelating | The ligand binds to a single metal center through two of its nitrogen atoms, forming a chelate ring. | Pyrazole N and Hydrazine N |
| Bidentate Bridging | The ligand bridges two metal centers, with each nitrogen atom coordinating to a different metal ion. | Pyrazole N and Hydrazine N |
| Tridentate | The ligand binds to a single or multiple metal centers using three donor atoms. | Pyrazole N and both Hydrazine N atoms |
The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govrsc.org The resulting complexes can be characterized by a variety of analytical techniques, including elemental analysis, infrared (IR) spectroscopy, UV-Visible spectroscopy, and single-crystal X-ray diffraction.
Transition metals such as copper, cobalt, nickel, and zinc are known to form a wide array of complexes with pyrazole-derived ligands. researchgate.net The synthesis of these complexes often involves the direct reaction of the ligand with a metal salt, such as a halide or nitrate, in a suitable solvent like ethanol (B145695) or methanol. nih.govrsc.org For instance, complexes of Co(II) and Ni(II) with 3,5-dimethylpyrazole (B48361) have been synthesized and characterized, revealing octahedral geometries. mdpi.com Similarly, zinc(II) has been shown to form tetrahedral complexes with pyrazole derivatives. researchgate.netscilit.com The electronic spectra of cobalt and nickel complexes with pyrazole-based ligands often suggest high-spin octahedral geometries. researchgate.net The infrared spectra of such complexes can provide evidence of coordination, for example, the N-N stretching frequency in hydrazine-containing complexes is a key indicator of its coordination mode. researchgate.net
Examples of Transition Metal Complexes with Pyrazole-Based Ligands
| Metal Ion | Example Complex Formula | Coordination Geometry | Reference |
|---|---|---|---|
| Co(II) | [Co(Hdmpz)4(H2O)2]Cl2 | Octahedral | mdpi.com |
| Ni(II) | [Ni(py)2(pzH)2Cl2] | Octahedral | researchgate.net |
| Cu(II) | [Cu(pzH)4Br2] | - | researchgate.net |
| Zn(II) | [Zn(3-tBupzH)2Cl2] | Tetrahedral | researchgate.net |
| Cd(II) | [Cd(HMPCA)2(H2O)4] | Mononuclear | rsc.org |
Lanthanide ions also form complexes with pyrazole-containing ligands. mdpi.comnih.gov The synthesis of these complexes can be achieved through solvothermal methods or by reaction in aqueous solutions. mdpi.comnih.gov For example, lanthanide chlorides have been reacted with 3-(2-pyridyl)pyrazole to yield a series of one-dimensional coordination polymers and dinuclear complexes. mdpi.com The larger ionic radii of lanthanide ions often lead to higher coordination numbers and different coordination geometries compared to transition metals. The luminescent properties of lanthanide complexes are of particular interest, and the choice of ligand can significantly influence these properties. mdpi.com The coordination chemistry of lanthanides with pyrazolylborate ligands has also been extensively studied, yielding a variety of sandwich and half-sandwich complexes. ucl.ac.uk
Synthesis and Characterization of Metal Complexes
Structural Analysis of Coordination Compounds
Crystallographic studies of metal complexes with pyrazole derivatives have revealed a rich diversity of structures. rsc.orgresearchgate.net For example, the crystal structure of [Co(H2MPCA)2(DMF)2(H2O)2]Cl2, where H2MPCA is 3-methyl-1H-pyrazole-4-carboxylic acid, shows a mononuclear complex. rsc.org In contrast, other pyrazole-based ligands have been shown to form dinuclear or polynuclear structures, where the ligand bridges multiple metal centers. researchgate.net In some instances, non-covalent interactions such as hydrogen bonding and π-stacking play a crucial role in the formation of supramolecular assemblies in the solid state. mdpi.com The enclathration of counter-ions within these supramolecular structures has also been observed. mdpi.com While no specific crystallographic data for complexes of this compound are available, the known structures of related compounds provide a strong basis for predicting the types of structures it is likely to form.
Spectroscopic Signatures of Ligand-Metal Interactions
Specific spectroscopic data detailing the ligand-metal interactions for this compound are not available in the reviewed literature. However, the coordination of pyrazole-type ligands to metal ions typically results in observable changes in standard spectroscopic analyses.
In general, for related pyrazole and hydrazine-containing ligands, metal complexation can be monitored by the following spectroscopic methods:
Infrared (IR) Spectroscopy : The coordination of the pyrazole ring's pyridinic nitrogen to a metal ion typically causes a shift in the ν(C=N) stretching frequency. Furthermore, the involvement of the hydrazine group's nitrogen atoms in metal bonding would lead to shifts in the N-H stretching and bending vibrations. For instance, in studies of metal complexes with pyrazolinone-hydrazone ligands, a shift in the azomethine (C=N) vibration to a lower wavenumber upon coordination has been observed. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are sensitive to the electronic environment of the nuclei. Upon complexation, protons and carbons near the coordinating nitrogen atoms of the pyrazole and hydrazine groups would be expected to show a downfield or upfield shift in their resonance signals.
UV-Visible (UV-Vis) Spectroscopy : The electronic absorption spectra of pyrazole-based ligands often exhibit π→π* transitions. Upon complexation, new absorption bands may appear, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the newly formed coordination complex. nih.gov
Without experimental studies on this compound, a precise data table of its spectroscopic signatures upon metal complexation cannot be generated.
Applications in Catalysis and Materials Science
While direct applications for this compound are not documented, the broader family of pyrazole-based ligands is significant in both catalysis and materials science. rsc.orgrsc.orgnih.gov
Ligand Design for Catalytic Systems
The design of ligands is crucial for developing effective homogeneous catalysts. Pyrazole-containing ligands are valued for their tunable steric and electronic properties. The presence of a protic NH group in many pyrazoles can allow them to participate in metal-ligand cooperation, where the ligand is not just a spectator but an active participant in the catalytic cycle, often through proton transfer. nih.gov
For example, pincer-type ligands incorporating pyrazole units have been used in ruthenium complexes for transfer hydrogenation and in iron complexes for the catalytic N-N bond cleavage of hydrazine. nih.govasianpubs.org The hydrazine moiety in this compound offers an additional coordination site and potential for redox activity, a feature explored in other hydrazine-bridging Schiff base ligands used for polymerization catalysis. nih.gov However, no studies have specifically leveraged this compound in such catalytic systems.
Precursors for Advanced Materials (e.g., Single-Molecule Magnets, Luminescent Materials)
The unique coordination geometries and electronic properties of metal complexes derived from pyrazole ligands make them attractive building blocks for advanced functional materials.
Single-Molecule Magnets (SMMs) : SMMs are individual molecules that can function as tiny magnets. The design of SMMs often involves assembling multiple paramagnetic metal ions, such as lanthanides (e.g., Dy(III)) or transition metals, using bridging ligands. rsc.org Pyrazole-based ligands, particularly those that can be deprotonated to form pyrazolate anions, are effective at bridging metal centers. rsc.org Bis-pyrazolone and bis-pyrazole based ligands have been successfully used to create polynuclear dysprosium and cobalt complexes that exhibit SMM behavior. rsc.orgacs.org Although the hydrazinyl-pyrazole structure could theoretically bridge metal ions, no SMMs based on this compound have been reported.
Luminescent Materials : Many coordination complexes containing pyrazole ligands exhibit photoluminescence. nih.govresearchgate.net The emission properties can be tuned by modifying the pyrazole ligand, changing the metal ion (e.g., Cu(I), Ag(I), Pt(II), Cd(II)), and controlling intermolecular interactions in the solid state. nih.govrsc.orgacs.orgrsc.org For example, complexes of silver(I) with pyrazole-tetraphenylethene ligands show "turn-on" fluorescence upon coordination. rsc.org Similarly, cadmium(II) complexes with 3-methyl-1H-pyrazole-4-carboxylic acid display green fluorescence in the solid state. rsc.org While this compound possesses the core pyrazole structure associated with luminescence, its specific performance as a ligand in luminescent materials has not been investigated.
Applications As Building Blocks in Advanced Organic Synthesis
Scaffold for Complex Heterocyclic Architectures
The bifunctional nature of 3-hydrazinyl-1-methyl-1H-pyrazole, containing both a nucleophilic hydrazinyl group and an aromatic pyrazole (B372694) ring, makes it an ideal starting material for the synthesis of fused heterocyclic systems. The hydrazinyl group can readily participate in cyclocondensation reactions with a variety of electrophilic partners, leading to the formation of new rings fused to the pyrazole core.
A primary application of this reactivity is in the synthesis of pyrazolo[3,4-d]pyrimidines. These structures are formed through the reaction of the hydrazinyl pyrazole with compounds containing a 1,3-dicarbonyl motif or their synthetic equivalents. The reaction proceeds via initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. A similar strategy is employed to construct pyrazolo[3,4-b]pyridines, typically by reacting the hydrazinyl pyrazole with α,β-unsaturated carbonyl compounds or their equivalents. These reactions are foundational in heterocyclic chemistry for generating molecular diversity from a common pyrazole scaffold. nih.govnih.gov
The general synthetic utility is summarized in the table below, highlighting the types of reactants that can be used to build these complex architectures.
| Reactant Class | Resulting Heterocyclic Core | General Reaction Type |
| β-Diketones, β-Ketoesters | Pyrazolo[3,4-d]pyrimidine | Cyclocondensation |
| Malononitrile (B47326) Derivatives | Aminopyrazolo[3,4-d]pyrimidine | Cyclocondensation |
| α,β-Unsaturated Ketones/Esters | Pyrazolo[3,4-b]pyridine | Michael Addition-Cyclization |
| Formylchromones | Chromeno[2,3-b]pyrazolo[4,3-e]pyridine | Tandem Reaction/Cycloaddition |
These synthetic routes demonstrate the role of this compound as a key intermediate for accessing a range of complex, nitrogen-rich heterocyclic compounds. nih.gov
Synthesis of Agrochemical Intermediates (Excluding Efficacy/Safety)
The 1-methyl-pyrazole moiety is a core structural feature in a number of molecules developed as agrochemical intermediates. google.com The compound this compound serves as a valuable precursor for these intermediates due to the versatile reactivity of the hydrazinyl group, which can be chemically transformed into other essential functional groups.
For instance, the synthesis of certain pyrazole carboxamide intermediates, which are precursors for molecules with antifungal properties, often requires a carboxylic acid or acyl chloride group at the 4-position of the pyrazole ring. nih.gov While not a direct reaction of the hydrazinyl group, its presence can direct ortho-lithiation at the 4-position, which can then be carboxylated. Alternatively, the hydrazinyl group can be converted to a halogen via diazotization followed by a Sandmeyer-type reaction. This halogenated pyrazole intermediate is then a substrate for various cross-coupling reactions to build the final agrochemical scaffold.
Furthermore, the synthesis of intermediates for pyrazole-based herbicides often involves the construction of a substituted pyrazole ring. google.com Methodologies for preparing key intermediates like 1-methyl-5-hydroxypyrazole utilize methylhydrazine as a starting material, underscoring the importance of the N-methylated hydrazine-pyrazole structural motif in the agrochemical sector. google.com
The table below outlines classes of agrochemical intermediates that can be derived from pyrazole precursors.
| Intermediate Class | Potential Agrochemical Precursor Target | Key Synthetic Transformation from a Hydrazinyl Precursor |
| 1-Methyl-1H-pyrazole-4-carboxamides | Fungicide Intermediates | Conversion of hydrazinyl group to a directing group for C4-functionalization, or conversion to a leaving group for subsequent carbonylation. nih.gov |
| Halogenated 1-Methyl-1H-pyrazoles | Herbicide/Insecticide Intermediates | Diazotization of the hydrazinyl group followed by Sandmeyer reaction to introduce Cl, Br, or I. |
| 1-Methyl-5-hydroxypyrazole | Herbicide Intermediates | The synthesis of this class of compounds relies on precursors like methylhydrazine, establishing the relevance of the core structure. google.com |
The strategic conversion of the hydrazinyl group is therefore a key step in leveraging this compound for the synthesis of valuable agrochemical intermediates.
Precursors for Polymeric Materials and Frameworks (Excluding Material Properties)
In the field of materials science, nitrogen-containing heterocycles are crucial building blocks, or "tectons," for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netmdpi.com The pyrazole ring, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions to form extended one-, two-, or three-dimensional networks. researchgate.net
The compound this compound can be considered a precursor to the organic linkers used in the synthesis of these advanced materials. The hydrazinyl group serves as a reactive handle that can be chemically modified to introduce the necessary coordinating functionalities. For example, the hydrazinyl group can be hydrolyzed and oxidized to a carboxylic acid, yielding a 1-methyl-1H-pyrazole-3-carboxylic acid. This type of pyrazole carboxylic acid ligand is known to react with various metal salts to form stable MOF structures. researchgate.net
The pyrazole unit itself, particularly after deprotonation to a pyrazolate, can act as a bridging ligand between metal centers. The synthesis of such frameworks often relies on the careful design of the organic linker to control the dimensionality and topology of the resulting network. The use of biomolecules, such as amino acids derivatized with N-heterocycles like 1,2,4-triazole, as precursors for CPs and MOFs highlights a growing strategy where reactive heterocyclic building blocks are foundational. mdpi.com
The role of pyrazole derivatives as precursors for these materials is detailed below.
| Material Type | Derived Linker Structure | Role of the Pyrazole Unit |
| Metal-Organic Framework (MOF) | Pyrazole Carboxylic Acid | The hydrazinyl group is a precursor to the carboxylic acid function, which coordinates with metal nodes. researchgate.net |
| Coordination Polymer (CP) | Pyrazolate | The deprotonated pyrazole ring acts as a bridging ligand between metal ions. |
| Porous Frameworks | N-rich Pyridyl-Pyrazole | The pyrazole is part of a larger, multi-functional linker designed to create specific network topologies. researchgate.net |
Through these chemical modifications, this compound provides a synthetic entry point to the specialized organic linkers required for the bottom-up construction of advanced polymeric and framework materials.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Pathways
The synthesis of pyrazoles has traditionally relied on the Knorr synthesis, involving the condensation of hydrazines with 1,3-dicarbonyl compounds. jk-sci.com However, modern synthetic chemistry is moving towards more efficient and environmentally benign methodologies. mdpi.com Future research will likely focus on expanding and refining these green approaches.
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single pot to form a complex product, have become a cornerstone of sustainable synthesis. mdpi.com They offer high atom, pot, and step economy (PASE). mdpi.com Four-component reactions, often involving an aldehyde, malononitrile (B47326), a hydrazine (B178648) derivative, and a β-ketoester like ethyl acetoacetate (B1235776), are particularly effective for creating highly substituted pyranopyrazoles. nih.govresearchgate.net These reactions can be performed using green solvents like water or water-ethanol mixtures and are often accelerated by microwave or ultrasonic irradiation, significantly reducing reaction times. nih.govresearchgate.net
Sustainable Catalysis: The development of reusable and non-toxic catalysts is a key area of focus. Heterogeneous catalysts, including various nanoparticles, are gaining prominence. For instance, nano-sized magnesium oxide (MgO), magnetic Fe₃O₄ nanoparticles, and nano-organocatalysts have been successfully employed in pyrazole (B372694) synthesis. jk-sci.commdpi.com These catalysts often work efficiently in aqueous media at room temperature and can be easily recovered and reused multiple times without significant loss of activity, aligning with the principles of green chemistry. mdpi.comnih.gov Visible light photoredox catalysis represents another mild and sustainable approach, enabling the synthesis of polysubstituted pyrazoles from hydrazine and Michael acceptors using air as the terminal oxidant. organic-chemistry.org
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Ammonium Chloride (NH₄Cl) | Four-component condensation | Cost-effective, uses water as a green solvent. | researchgate.net |
| Nano-sized Magnesium Oxide (MgO) | Four-component reaction | High efficiency in aqueous media at room temperature, reusable. | mdpi.com |
| Magnetic Fe₃O₄ Nanoparticles | Four-component reaction | Easy magnetic recovery, reusable up to 14 times, works in water. | nih.gov |
| Heterogeneous Nickel-based Catalysts | Three-component condensation | Reusable up to seven cycles, low catalyst loading, short reaction times. | mdpi.com |
| Visible Light / Photoredox Catalyst | Tandem reaction of hydrazones and α-bromo ketones | Mild reaction conditions, uses air as a green oxidant, wide functional group tolerance. | organic-chemistry.org |
| Copper-promoted | Aerobic oxidative [3+2] cycloaddition | High atom and step economy, uses air as the oxidant. | organic-chemistry.org |
Exploration of Underutilized Reactivity Modes
While the synthesis of the pyrazole core is well-established, the exploration of its diverse reactivity remains a fertile ground for discovery. The hydrazinyl moiety in 3-hydrazinyl-1-methyl-1H-pyrazole, in particular, offers unique reactive possibilities.
ANRORC Mechanism: One of the more complex and underutilized reactivity modes is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. rrbdavc.orgwikipedia.org This pathway is distinct from typical nucleophilic aromatic substitution. It has been observed in the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. researchgate.net In this process, the nucleophilic hydrazine attacks the pyrazole ring, leading to the opening of the heterocyclic ring, followed by a new ring closure to form the product. researchgate.net Depending on the substituents on the arylhydrazine, this reaction can yield a mixture of regioisomers, providing insights into the nuanced reactivity of the pyrazole core. researchgate.net Understanding and controlling the ANRORC mechanism could provide novel routes to previously inaccessible pyrazole derivatives.
Cycloaddition Reactions: The [3+2] dipolar cycloaddition is a powerful method for constructing the pyrazole ring, typically involving a diazo compound and an alkyne. mdpi.comrsc.org A less explored avenue is the use of alkyne surrogates, such as trisubstituted bromoalkenes, which react with nitrile imines to form bromopyrazoline intermediates that subsequently eliminate HBr to yield fully substituted pyrazoles. nih.gov This approach circumvents issues related to the stability and regioselectivity of reactions involving terminal alkynes. nih.gov Further investigation into novel dipolarophiles and dipole precursors could significantly expand the scope of pyrazole synthesis.
Selective Functionalization: The reactivity of bifunctional compounds like 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX) demonstrates that reaction conditions can be tuned to achieve selective functionalization. rsc.org Under acidic conditions, only the hydrazinyl group participates in condensation reactions with carbonyl compounds, whereas under basic conditions, both the amine and hydrazinyl groups can react. rsc.org Applying this pH-controlled selectivity to this compound could enable the precise and differential functionalization of the hydrazinyl group, opening pathways to complex molecular architectures.
Advanced In-Situ Spectroscopic Monitoring of Reactions
The detailed elucidation of reaction mechanisms and the optimization of reaction conditions require advanced analytical techniques. While end-point analysis using NMR, IR, and mass spectrometry is standard, the use of in-situ spectroscopic monitoring provides real-time data on the formation of intermediates and products.
Mechanistic studies of pyrazole synthesis, such as the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines, rely heavily on spectroscopic analysis to identify and characterize the resulting regioisomers. researchgate.net The selective reactivity of compounds like HFOX was elucidated by carefully monitoring the reaction products under different pH conditions using ¹H NMR, which showed distinct signals for the hydrazinyl and amino protons. rsc.org
Future research will benefit from the broader application of Process Analytical Technology (PAT), including in-situ NMR and IR spectroscopy. These techniques can continuously monitor the concentration of reactants, intermediates, and products throughout a reaction, providing a detailed kinetic profile. This data is invaluable for understanding complex mechanisms like ANRORC, optimizing reaction yields, minimizing byproduct formation, and ensuring the scalability of novel synthetic routes. For example, monitoring the disappearance of the dicarbonyl and hydrazine starting materials and the appearance of pyrazole product signals in real-time can confirm reaction completion and prevent unnecessary heating or extended reaction times, contributing to more sustainable processes. jk-sci.com
Machine Learning and AI in Compound Design and Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. researchgate.netalfred.edu These computational tools can analyze vast datasets to predict the properties of novel compounds and optimize synthetic pathways, significantly accelerating the research and development process. researchgate.netchemmethod.com
Compound Design and Virtual Screening: For pyrazole derivatives, computational approaches are already being used to design and screen compounds for specific biological targets. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are employed to predict the binding affinity and interaction patterns of pyrazole-based ligands with protein targets, such as those implicated in cancer. researchgate.netijirss.com For example, a computational study combining these methods identified several pyrazole-imine ligands as promising inhibitors of estrogen receptor alpha (ERα), a key target in breast cancer. ijirss.com High-throughput virtual screening (HTVS) has also been used to identify novel pyrazole-based inhibitors for enzymes like CDK8, another cancer target. chemmethod.com
Reaction Prediction: AI and ML can also be used to predict the outcomes of chemical reactions, identify optimal conditions, and even propose novel synthetic routes. By training algorithms on large databases of known reactions, these models can predict the most likely products of a given set of reactants and catalysts, saving significant time and resources in the lab. For pyrazole synthesis, this could mean predicting the regioselectivity of a Knorr-type condensation or identifying the ideal catalyst for a sustainable multicomponent reaction. jk-sci.com An integrated strategy using ML and Density Functional Theory (DFT) has been developed to design novel pyrazole-based energetic materials by predicting their crystalline density. researchgate.net
| Technique | Application | Objective | Reference |
|---|---|---|---|
| QSAR and Machine Learning (ELM) | Antiproliferative activity prediction | Investigate chalcone (B49325) and dihydropyrazole derivatives as anti-prostate cancer agents. | |
| Molecular Docking, MD Simulations, QSAR (XGBoost) | ERα inhibitor design | Identify novel pyrazole-imine ligands for breast cancer therapy. | ijirss.com |
| High-Throughput Virtual Screening (HTVS) | CDK8 inhibitor discovery | Identify new pyrazole-based inhibitors for cancer progression. | chemmethod.com |
| Machine Learning and DFT | Energetic material design | Design novel pyrazole-based energetic materials and predict their density. | researchgate.net |
| Molecular Modeling | Rational drug design | Design novel pyrazole analogs targeting various cancer-related receptors. | alfred.eduresearchgate.net |
Design of Multi-Functional Molecular Scaffolds
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for compounds with a wide range of biological activities. tandfonline.comresearchgate.netnih.govmdpi.com The future in this area lies in the rational design of multi-functional molecules where the pyrazole core is decorated with various pharmacophores to target multiple biological pathways or to create advanced materials with unique properties.
In Medicinal Chemistry: The pyrazole scaffold is a key component in drugs targeting cancer, inflammation, and microbial infections. globalresearchonline.netmdpi.com By combining the pyrazole core with other heterocyclic systems, hybrid molecules with enhanced or novel activities can be created. For instance, pyrazole-linked thiazole (B1198619) and pyrimidine (B1678525) derivatives have been synthesized as potential anticancer and antimicrobial agents. mdpi.comacs.org The design of such hybrid molecules is a promising strategy for tackling challenges like multidrug resistance in bacteria and cancer. nih.govcapes.gov.br Researchers are actively developing pyrazole-based compounds as inhibitors of targets in neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov
In Materials Science: The application of pyrazole scaffolds extends beyond medicine into the realm of advanced materials. Pyrazole-based ligands are used to construct metal-organic frameworks (MOFs). acs.org Recently, cobalt and nickel-based MOFs were synthesized using a flexible bis-pyrazole ligand. These materials exhibit fascinating multi-functional properties, including both magnetic and electrical conductivity. The Co-MOF, for example, shows light-dependent conductivity and single-molecule magnet behavior, making it a candidate for electronic and spintronic devices. acs.org The continued design of pyrazole-based ligands will undoubtedly lead to new MOFs and coordination polymers with tailored, multi-functional properties for applications in catalysis, sensing, and gas storage.
Conclusion
Summary of Academic Contributions and Research Landscape
The academic contributions surrounding 3-hydrazinyl-1-methyl-1H-pyrazole indicate its primary role as a versatile building block in organic synthesis, particularly for the creation of more complex heterocyclic systems. The research landscape is not characterized by a large volume of studies focusing directly on the title compound itself, but rather on the diverse applications of the derivatives synthesized from it.
A significant area of its application lies in the synthesis of pyrazole-containing hydrazones. The hydrazinyl moiety readily undergoes condensation reactions with a wide array of aldehydes and ketones to furnish a library of pyrazolyl-hydrazone derivatives. These derivatives have been a focal point of research due to their wide spectrum of potential biological activities, including antimicrobial and anti-inflammatory properties. nih.govscilit.com The synthesis of these hydrazones is often straightforward, proceeding under mild conditions, which underscores the utility of this compound as a reliable synthetic intermediate. nih.gov
Furthermore, the bifunctional nature of this compound, possessing both a nucleophilic hydrazine (B178648) group and a pyrazole (B372694) ring, makes it a valuable precursor for the construction of fused heterocyclic systems. Research has demonstrated the use of similar hydrazinyl-pyrazoles in cyclocondensation reactions with dicarbonyl compounds or their equivalents to form pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyridazines. nih.govresearchgate.net These fused systems are of significant interest in medicinal chemistry due to their structural analogy to purines, which can lead to interactions with various biological targets.
While detailed investigations into the material science applications of this compound are not extensively documented, the known utility of pyrazole and triazine derivatives as corrosion inhibitors suggests a potential avenue for future research. researchgate.netnih.gov The nitrogen atoms in the pyrazole ring and the hydrazinyl group can coordinate with metal surfaces, potentially forming a protective film.
The synthesis of this compound itself, often as a hydrochloride salt, has been reported, indicating its accessibility for research purposes. Its structural information is available in chemical databases, providing a foundation for computational and experimental studies. researchgate.net
Outlook on the Continued Scholarly Relevance of this compound Research
The scholarly relevance of this compound is poised to continue, driven by the enduring importance of pyrazole-based scaffolds in drug discovery and materials science. The compound's utility as a synthetic intermediate ensures its continued use in the exploration of novel chemical entities with potential therapeutic applications.
Future research is likely to expand on the synthesis of diverse libraries of derivatives and the systematic evaluation of their biological activities. There is a clear trend towards the development of potent and selective inhibitors of various enzymes and receptors, and the pyrazole core, as seen in marketed drugs, remains a privileged structure in this endeavor. scilit.com The derivatives of this compound are expected to be investigated for a broader range of biological targets, including but not limited to, anticancer, antiviral, and neuroprotective activities. nih.gov
Moreover, the exploration of this compound in the synthesis of novel fused heterocyclic systems will likely be a continuing area of interest. The development of efficient and regioselective methods for the synthesis of pyrazolo-fused pyridines, pyrimidines, and pyridazines will be crucial for accessing new chemical space and identifying novel bioactive molecules. nih.govnih.gov
In the realm of material science, a systematic investigation into the corrosion inhibition properties of this compound and its derivatives could unveil new, effective, and environmentally friendly corrosion inhibitors. researchgate.netjmaterenvironsci.com The ability to functionalize the hydrazinyl group allows for the tuning of the molecule's adsorption properties on different metal surfaces.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-hydrazinyl-1-methyl-1H-pyrazole and its derivatives?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives (e.g., phenylhydrazine) react with carbonyl-containing intermediates like ethyl acetoacetate under reflux conditions. A key step involves cyclization with hydrazine hydrate to form the pyrazole core, followed by functionalization (e.g., esterification or substitution) . Spectral data (IR, NMR) and elemental analysis are critical for confirming purity and structure .
Q. How is spectroscopic characterization utilized to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituents on the pyrazole ring (e.g., methyl groups at N1) and hydrazinyl protons. For instance, singlet peaks for methyl groups appear at δ ~3.0–3.5 ppm .
- IR Spectroscopy : Confirms N–H stretches (3100–3300 cm⁻¹) and C=N/C=O bonds (1600–1700 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight via [M+H]⁺ or [M+Na]⁺ ions. Discrepancies in fragmentation patterns may indicate structural isomers .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing substituted pyrazole derivatives?
- Methodological Answer : Regioselectivity is controlled via reaction conditions and catalysts. For example, FeCl₃ and tert-butyl hydroperoxide (TBHP) promote selective cyclization of diarylhydrazones with vicinal diols to yield 1,3-substituted pyrazoles . Solvent polarity and temperature also influence product distribution in condensation reactions .
Q. How can computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance, electron-withdrawing substituents on the pyrazole ring lower LUMO energy, enhancing electrophilic reactivity. DFT also models hydrogen-bonding interactions in crystal structures, aiding in co-crystal design .
Q. What crystallographic techniques are critical for determining the molecular structure of this compound complexes?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL refines bond lengths and angles. High-resolution data (<1.0 Å) resolve disorder in hydrazinyl groups. Twinning and anisotropic displacement parameters are analyzed to validate structural models .
Q. How do researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) are resolved by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
